2-(Octyloxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related acetic acid derivatives is covered in the papers. For instance, the synthesis of inherently chiral propyloxy-octyloxy-calix arene acetic acids is described, where the absolute configuration of these compounds was determined and proved . Although this does not directly describe the synthesis of 2-(octyloxy)acetic acid, it does provide a precedent for synthesizing complex acetic acid derivatives with octyloxy substituents.
Molecular Structure Analysis
The molecular structure of acetic acid derivatives is a key focus in the papers. For example, the molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was determined using X-ray diffraction and quantum chemical calculations . Similarly, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was elucidated by X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of acetic acid derivatives.
Chemical Reactions Analysis
The papers discuss the reactions of acetic acid derivatives. For instance, the complexation of calix arene acetic acids with chiral compounds was studied, showing enantioselectivity in binding . Additionally, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives were transformed into hexahydroindoles, which are important intermediates for alkaloid synthesis . These reactions demonstrate the reactivity and potential applications of acetic acid derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are crucial for their practical applications. The papers provide information on the electron density and intermolecular interactions of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, including a moderately strong O-H...O hydrogen bond . The study of 2-oxo-1,2-dihydropyridine-1-acetic acid reveals intermolecular hydrogen bonds forming a one-dimensional chain structure . These insights into the physical and chemical properties help in understanding how such compounds might behave in different environments.
Scientific Research Applications
1. Enantiorecognition Properties
2-(Octyloxy)acetic acid's stereoisomers have been synthesized and studied for their enantiorecognition properties. These compounds show potential in the complexation with chiral compounds, displaying enantioselectivity in binding with different forms of chiral molecules (Yesypenko et al., 2021).
2. Catalytic Applications
Research into the optimization of catalytic processes, such as the Co/Mn/Br-catalyzed oxidation of hydroxymethylfurfural to furandicarboxylic acid, has implications for the use of 2-(Octyloxy)acetic acid. These studies focus on enhancing yields and reducing side reactions in catalytic processes (Zuo et al., 2016).
3. Adsorption and Environmental Studies
The adsorption behavior of similar compounds on specific surfaces, such as poly-o-toluidine Zr(IV)phosphate, has been investigated. This is relevant for understanding how 2-(Octyloxy)acetic acid might interact in various environmental contexts (Khan & Akhtar, 2011).
4. Analytical Chemistry
Studies on the distribution of hydrophobic ionogenic organic compounds, including similar compounds to 2-(Octyloxy)acetic acid, have significant implications in analytical chemistry, particularly in understanding interactions between organic acids and solvents (Jafvert et al., 1990).
5. Biochemistry and Molecular Biology
In biochemical research, compounds like 2-(Octyloxy)acetic acid have been utilized in fluorographic detection methods in gel electrophoresis, showcasing their application in molecular biology studies (Skinner & Griswold, 1983).
6. Environmental Toxicology
The determination of degradation products of alkylphenol polyethoxylates, which are structurally related to 2-(Octyloxy)acetic acid, is crucial in understanding environmental toxicology and the fate of such compounds in aquatic environments (Isobe & Takada, 2004).
Safety And Hazards
properties
IUPAC Name |
2-octoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSBYYHIHGQARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274849 | |
Record name | 2-(Octyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octyloxy)acetic acid | |
CAS RN |
63632-58-6 | |
Record name | (Octyloxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063632586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63632-58-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Octyloxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(octyloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (OCTYLOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V9TB38ZCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.